Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate
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Overview
Description
Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate is a chemical compound with the molecular formula C7H15NO2Si. It is a member of the azasilolidine family, characterized by the presence of a silicon atom within a five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate typically involves the reaction of 3,3-dimethyl-1,3-azasilolidine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or alcohols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride: A similar compound with an additional hydrochloride group, which may alter its solubility and reactivity.
3,3-Dimethyl-1,3-azasilolidine-5-carboxylic acid: The carboxylic acid derivative of the compound, which has different chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific structural features, including the presence of a silicon atom within a five-membered ring. This structural characteristic imparts unique chemical and physical properties to the compound, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H15NO2Si |
---|---|
Molecular Weight |
173.28 g/mol |
IUPAC Name |
methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate |
InChI |
InChI=1S/C7H15NO2Si/c1-10-7(9)6-4-11(2,3)5-8-6/h6,8H,4-5H2,1-3H3 |
InChI Key |
FAFJMQACUKUSRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C[Si](CN1)(C)C |
Origin of Product |
United States |
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